3-methyl-2-(oxane-4-sulfinyl)butanoic acid
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Overview
Description
3-methyl-2-(oxane-4-sulfinyl)butanoic acid is an organic compound with the molecular formula C10H18O4S and a molecular weight of 234.31 g/mol . This compound is characterized by the presence of a sulfinyl group attached to an oxane ring, which is further connected to a butanoic acid moiety. It is primarily used in research settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where large quantities are produced under controlled conditions to meet research demands. The process ensures that the compound is available in sufficient quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-(oxane-4-sulfinyl)butanoic acid can undergo several types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The oxane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-methyl-2-(oxane-4-sulfonyl)butanoic acid.
Reduction: Formation of 3-methyl-2-(oxane-4-thio)butanoic acid.
Substitution: Formation of various substituted oxane derivatives.
Scientific Research Applications
3-methyl-2-(oxane-4-sulfinyl)butanoic acid is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-2-(oxane-4-sulfinyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl group can participate in redox reactions, influencing the activity of target proteins and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-methyl-2-(oxane-4-sulfonyl)butanoic acid: An oxidized form with a sulfone group.
3-methyl-2-(oxane-4-thio)butanoic acid: A reduced form with a sulfide group.
3-methyl-2-(oxane-4-yl)butanoic acid: A derivative without the sulfinyl group.
Uniqueness
3-methyl-2-(oxane-4-sulfinyl)butanoic acid is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
1310103-70-8 |
---|---|
Molecular Formula |
C10H18O4S |
Molecular Weight |
234.3 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.